molecular formula C8H15NO2 B042408 Ethyl 4-piperidinecarboxylate CAS No. 1126-09-6

Ethyl 4-piperidinecarboxylate

Cat. No.: B042408
CAS No.: 1126-09-6
M. Wt: 157.21 g/mol
InChI Key: RUJPPJYDHHAEEK-UHFFFAOYSA-N
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Description

Ethyl 4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mycobacterium tuberculosis GyrB Inhibitors : A derivative, Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, shows promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase (Jeankumar et al., 2013).

  • Synthesis and Chemical Processes : Ethyl 4-piperidingcarboxylate can be synthesized from isonicotinic acid with high yields and reusability, making it an important intermediate for various chemical processes (Chen Ying-qi, 2007).

  • Cisapride Intermediate : Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in cisapride, is demonstrated, showcasing its role in drug development (Kim et al., 2001).

  • GABA Transporter Substances Research : A study synthesized tritium-labeled ()-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid to determine the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

  • Acetylcholinesterase Inhibitors : 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives show potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).

  • Ergot Alkaloids and Synthetic Piperidine Drugs : 2,5-substituted piperidines derived from cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate mimic ergot alkaloids and synthetic piperidine drugs (Branden et al., 1992).

  • Acetylcholinesterase and Butyrylcholinesterase Inhibitors : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are excellent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Khalid et al., 2014).

  • Crystal Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride was analyzed, providing insight into its molecular conformation (Szafran et al., 2007).

  • Antibacterial Activity : Certain derivatives, such as compound 8g, demonstrate significant antibacterial activity against various bacteria like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Antioxidant and Anticholinesterase Agents : Sulfonyl hydrazones with piperidine derivatives show potential as antioxidants and anticholinesterase agents (Karaman et al., 2016).

  • Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, yielding carboxamides and ketocarboxamides (Takács et al., 2014).

  • Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show promising anticancer activity, with some compounds exhibiting low IC50 values (Rehman et al., 2018).

Safety and Hazards

Ethyl 4-piperidinecarboxylate is classified as a combustible liquid. It may cause skin and eye irritation. In case of contact, it is advised to wash with plenty of water. If irritation persists, seek medical advice .

Future Directions

Piperidine derivatives, including Ethyl 4-piperidinecarboxylate, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Ethyl piperidine-4-carboxylate, also known as Ethyl 4-piperidinecarboxylate or Ethyl isonipecotate, is a chemical compound with the molecular formula C8H15NO2 . This article will delve into the mechanism of action, pharmacokinetics, and environmental factors influencing its action.

Pharmacokinetics

It has a molecular weight of 157.2102 , and its density is 1.02 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.

Properties

IUPAC Name

ethyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPPJYDHHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150109
Record name Ethyl 4-piperidinecarboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1126-09-6
Record name Ethyl isonipecotate
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Record name Ethyl 4-piperidinecarboxylate
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Record name 1126-09-6
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Record name Ethyl 4-piperidinecarboxylate
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Record name Ethyl 4-piperidinecarboxylate
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Record name Ethyl 4-piperidinecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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